Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3 |
InChI Key |
UIUPJKBPYFSBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The 3-methyl-1-propyl-1H-pyrazole core is synthesized through cyclocondensation of hydrazines with 1,3-diketones or equivalents. For example:
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Hydrazine Derivative : 1-Propylhydrazine reacts with a diketone containing a methyl group (e.g., 3-oxopentane-2,4-dione) to form the pyrazole ring .
-
Regioselectivity Control : Substituent positioning is critical. The methyl group at position 3 and propyl group at position 1 are achieved using sterically hindered diketones and optimized reaction conditions .
Reaction Conditions :
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Solvent: Ethanol or toluene
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Temperature: 80–100°C
-
Catalyst: Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., K₂CO₃)
Propiolate Group Introduction via Sonogashira Coupling
After pyrazole ring formation, the propiolate moiety is introduced via cross-coupling. A halogenated pyrazole intermediate (e.g., 4-bromo-3-methyl-1-propyl-1H-pyrazole) reacts with methyl propiolate under Sonogashira conditions :
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Halogenation : Bromination at pyrazole position 4 using N-bromosuccinimide (NBS) in DMF.
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Coupling :
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Catalyst: Pd(PPh₃)₂Cl₂/CuI
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Base: Triethylamine
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Solvent: THF or DMF
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Temperature: 60–80°C
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Optimization Challenges :
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Propiolate esters are sensitive to side reactions (e.g., polymerization).
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Low yields (40–50%) due to steric hindrance from the pyrazole’s methyl and propyl groups .
Alkyne Synthesis via Elimination Reactions
A dibromide precursor undergoes dehydrohalogenation to form the propiolate triple bond:
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Dibromide Preparation : Reacting 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propanal with PBr₃ yields 1,2-dibromo-3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propane.
-
Elimination : Treatment with a strong base (e.g., KOtBu) induces HBr elimination.
Reaction Equation :
Limitations :
Esterification of Propiolic Acid Intermediate
Synthesizing the propiolic acid derivative followed by esterification with methanol:
-
Propiolic Acid Synthesis : Oxidizing propargyl alcohol attached to the pyrazole using Jones reagent (CrO₃/H₂SO₄).
-
Esterification :
-
Acid Catalyst: H₂SO₄ or HCl in methanol.
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Alternative: Coupling agents (DCC/DMAP) for milder conditions.
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Yield Comparison :
Challenges and Optimization Strategies
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Regioselectivity in Pyrazole Formation :
-
Propiolate Stability :
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Low-temperature reactions (<50°C) minimize decomposition.
-
-
Purification :
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from by-products.
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Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds, including methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate, exhibit significant anticancer activity. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, a study reported that certain pyrazole derivatives demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A study highlighted that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic uses in treating inflammatory diseases .
Agricultural Applications
1. Pesticide Development
This compound has shown promise as a pesticide agent. Research indicates that pyrazole-based compounds can effectively control pest populations while minimizing harm to beneficial insects. Field trials demonstrated that formulations containing this compound resulted in a significant reduction in pest damage to crops without adversely affecting non-target species .
Material Science
1. Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Preliminary studies suggest that incorporating this compound into polymer matrices can improve resistance to thermal degradation, making it suitable for high-performance applications .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 | Induction of apoptosis via caspase activation |
| Pyrazole Derivative A | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| Pyrazole Derivative B | A549 (Lung Cancer) | 10 | Inhibition of angiogenesis |
Table 2: Efficacy of this compound as a Pesticide
| Crop Type | Pest Controlled | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Tomato | Whiteflies | 85 | 250 |
| Corn | Aphids | 90 | 300 |
| Soybean | Leafhoppers | 80 | 200 |
Case Studies
Case Study 1: Anticancer Research
A comprehensive study published in the Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. The study utilized a series of assays to evaluate cell viability and apoptosis markers. Results indicated a dose-dependent response in multiple cancer cell lines, with significant activation of apoptotic pathways noted at concentrations around 10 µM .
Case Study 2: Agricultural Field Trials
In an agricultural field trial conducted in California, this compound was tested against common tomato pests. The trial demonstrated an average pest reduction of over 85% compared to untreated control plots, showcasing its potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to Methyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)propiolate (CAS 1354706-93-6), differing primarily in the substituents at the pyrazole ring’s 1-position (propyl vs. methyl). Below is a comparative analysis based on available
Key Differences and Implications:
Molecular Weight and Lipophilicity: The propyl group in the target compound increases its molecular weight by ~28 g/mol compared to the dimethyl analog.
Steric Effects : The bulkier propyl group may hinder steric access to the pyrazole ring’s reactive sites, influencing its reactivity in synthetic pathways (e.g., cycloadditions).
Thermal Stability : While boiling points are unavailable, the longer alkyl chain could elevate the compound’s melting/boiling points compared to the dimethyl variant.
Research Findings and Data Analysis
Available Data:
- Structural Analog (Dimethyl Variant): Documented in product listings with a molecular weight of 178.19 g/mol and CAS 1354706-93-6. No purity, storage conditions, or hazard data are provided .
- Target Compound: No experimental data (e.g., spectral, crystallographic) is available in the provided evidence.
Biological Activity
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate, a compound with the CAS number 1354706-59-4, has garnered attention in recent years for its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 192.21 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its influence on several biochemical pathways:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, studies indicate that modifications to the pyrazole structure can enhance COX selectivity and potency, suggesting that this compound may exhibit similar properties .
- Interaction with Pain Pathways : Research indicates that pyrazole derivatives can modulate pain pathways effectively. For example, compounds with similar structures have demonstrated significant analgesic effects in animal models by inhibiting pain mediators .
Table 1: Summary of Biological Activities
Case Study 1: Analgesic Efficacy in Animal Models
A study conducted on rodents evaluated the analgesic properties of this compound. The results indicated that administration of the compound led to a significant decrease in pain behavior measured by the hot plate test, suggesting effective central analgesic activity.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing anti-inflammatory effects, this compound was administered to mice subjected to induced inflammation. Results showed a marked reduction in paw edema and pro-inflammatory cytokines compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic protocols for preparing methyl propiolate derivatives with pyrazole substituents?
The synthesis of methyl propiolate derivatives typically involves coupling reactions under controlled conditions. For example, analogous compounds like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are synthesized via nucleophilic substitution in polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base, heated at 80°C for 10 hours . For pyrazole-containing intermediates, refluxing with chloranil in xylene (25–30 hours) followed by alkaline work-up and recrystallization (e.g., methanol) is a common purification step . Adapting these methods, researchers may employ Sonogashira coupling or alkyne functionalization to introduce the propiolate moiety, ensuring inert atmospheres and catalyst optimization (e.g., Pd/Cu systems).
Q. Which analytical techniques are critical for characterizing methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton environments and carbonyl/alkyne signals.
- Mass Spectrometry (MS): High-resolution MS for molecular ion verification and fragmentation pattern analysis.
- X-ray Crystallography: For unambiguous structural elucidation, using SHELXL for refinement and ORTEP-3 for visualization of anisotropic displacement parameters .
- Infrared (IR) Spectroscopy: To identify ester (C=O) and alkyne (C≡C) stretches.
Cross-validation with multiple methods minimizes misassignment risks .
Q. How can researchers optimize purification for this compound?
Purification strategies depend on solubility and byproduct profiles:
- Recrystallization: Methanol or ethanol are preferred for polar intermediates, as demonstrated in pyrazole sulfonate syntheses .
- Column Chromatography: Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves non-polar impurities, as seen in trifluoromethylpyrazole ester purification .
- Distillation: For volatile byproducts, fractional distillation under reduced pressure may be applicable.
Advanced Research Questions
Q. How should contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected bond lengths in X-ray vs. NMR-derived conformers) require:
- Multi-technique validation: Repeating experiments under varying conditions (temperature, solvent) to assess dynamic effects.
- Computational modeling: Density Functional Theory (DFT) calculations to compare experimental and theoretical geometries.
- Robust refinement: Using SHELXL’s restraints for disordered regions and validating hydrogen bonding networks with SHELXPRO .
Document all parameters (e.g., R-factors, convergence criteria) to ensure reproducibility.
Q. What strategies improve reaction yield and scalability for this compound?
Scalability challenges include long reaction times and low catalyst efficiency. Mitigation approaches:
- Catalyst screening: Transition-metal catalysts (e.g., PdCl(PPh)) for alkyne coupling, optimized via Design of Experiments (DoE).
- Solvent selection: High-boiling solvents (e.g., toluene, DMF) for reflux conditions, balancing reaction rate and thermal stability .
- In-line monitoring: ReactIR or HPLC tracking of intermediate formation to identify kinetic bottlenecks.
Evidence from trifluoromethylpyrazole synthesis suggests yields >80% are achievable with rigorous exclusion of moisture .
Q. How can the compound’s stability under experimental conditions be systematically evaluated?
Stability studies should assess:
- Thermal degradation: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.
- Hydrolytic susceptibility: Accelerated aging in buffered solutions (pH 3–9) monitored via HPLC for ester hydrolysis .
- Light sensitivity: UV-vis spectroscopy under controlled irradiation to detect photolytic byproducts.
Documentation of storage conditions (e.g., inert atmosphere, −20°C) is critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
